molecular formula C10H11N B582840 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-90-8

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

Cat. No.: B582840
CAS No.: 144343-90-8
M. Wt: 145.205
InChI Key: BLNUCURBRRRVOU-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. The use of transition metal catalysts, such as copper or palladium, is common in these processes to ensure high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific butadienyl substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .

Properties

CAS No.

144343-90-8

Molecular Formula

C10H11N

Molecular Weight

145.205

IUPAC Name

3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

InChI

InChI=1S/C10H11N/c1-3-9(2)7-10-5-4-6-11-8-10/h3-8H,1H2,2H3/b9-7-

InChI Key

BLNUCURBRRRVOU-CLFYSBASSA-N

SMILES

CC(=CC1=CN=CC=C1)C=C

Synonyms

Pyridine, 3-(2-methyl-1,3-butadienyl)-, (Z)- (9CI)

Origin of Product

United States

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